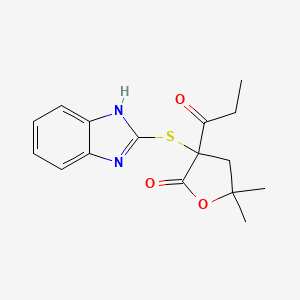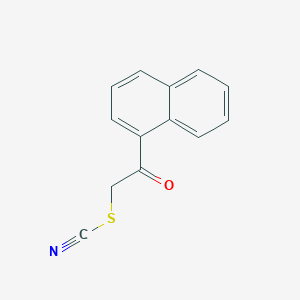
2-(1-Naphthyl)-2-oxoethyl thiocyanate
Overview
Description
2-(1-Naphthyl)-2-oxoethyl thiocyanate is an organic compound that features a naphthalene ring attached to an oxoethyl group, which is further linked to a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Naphthyl)-2-oxoethyl thiocyanate typically involves the reaction of 1-naphthylthiourea with chlorobenzene. This reaction proceeds under controlled conditions to yield the desired product . Another method involves the use of isocyanides, elemental sulfur, and amines, which can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often relies on the reaction of amines with carbon disulfide and triethylamine, followed by the decomposition of the resulting dithiocarbamate salts . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Naphthyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other reduced forms.
Substitution: The thiocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(1-Naphthyl)-2-oxoethyl thiocyanate has several applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive thiocyanate group.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2-(1-Naphthyl)-2-oxoethyl thiocyanate involves its interaction with biological molecules through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved are still under investigation, but the compound’s ability to modify proteins makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Naphthyl isothiocyanate: This compound is structurally similar but lacks the oxoethyl group.
Phenyl isothiocyanate: Another related compound, used in similar applications but with different reactivity due to the phenyl group.
Uniqueness: 2-(1-Naphthyl)-2-oxoethyl thiocyanate is unique due to the presence of both the naphthyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in studies requiring specific protein modifications.
Properties
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSXLFEJJRUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)
![5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1225064.png)
![N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide](/img/structure/B1225066.png)
![N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide](/img/structure/B1225067.png)
![3-Methyl-2-thiophenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225068.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)
![N-[(cyclopentylamino)-oxomethyl]-2-[4-(2-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1225070.png)
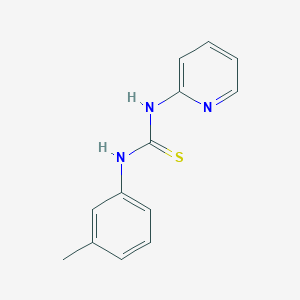
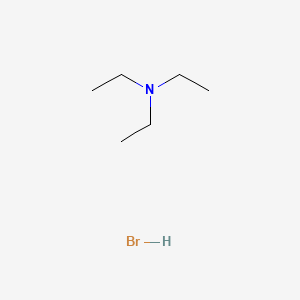
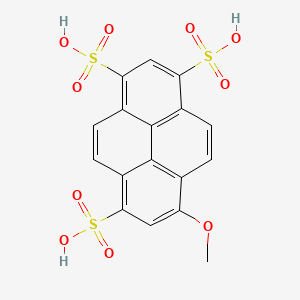

![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)
